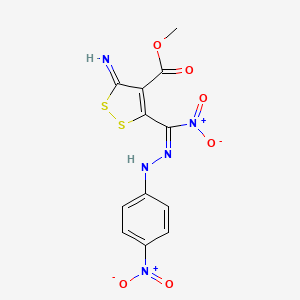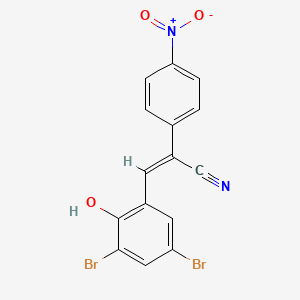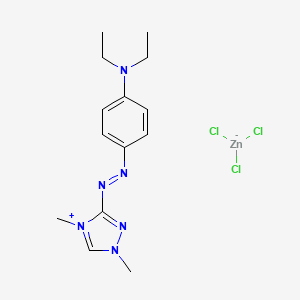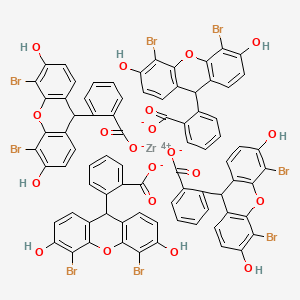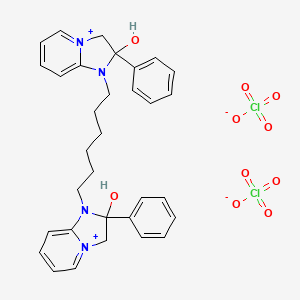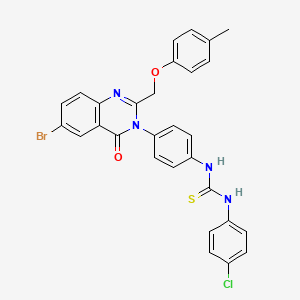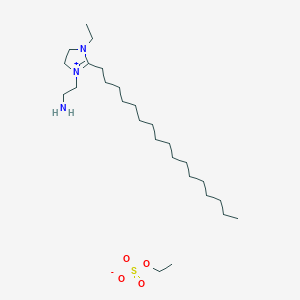
1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that features a dioxolane ring, dichlorophenyl groups, and a triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Dioxolane Ring: This can be achieved through the cyclization of appropriate diols with carbonyl compounds under acidic conditions.
Introduction of Dichlorophenyl Groups: This step might involve the use of Grignard reagents or other organometallic compounds to introduce the dichlorophenyl groups.
Attachment of the Triazole Moiety: This can be done through azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions could target the dichlorophenyl groups or the dioxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The triazole moiety suggests potential as an enzyme inhibitor.
Antimicrobial Activity: The dichlorophenyl groups might confer antimicrobial properties.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: It might be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Antimicrobial Action: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolan-2-one Derivatives: Compounds with similar dioxolane rings.
Triazole-Containing Compounds: Other molecules featuring the triazole moiety.
Dichlorophenyl Compounds: Molecules with dichlorophenyl groups.
Uniqueness
This compound’s unique combination of a dioxolane ring, dichlorophenyl groups, and a triazole moiety might confer distinct biological activities and chemical properties, making it a valuable subject for further research.
Propiedades
Número CAS |
107659-73-4 |
|---|---|
Fórmula molecular |
C18H11Cl4N3O3 |
Peso molecular |
459.1 g/mol |
Nombre IUPAC |
(4S,5R)-4,5-bis(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H11Cl4N3O3/c19-10-1-3-12(14(21)5-10)16-18(28-17(26)27-16,7-25-9-23-8-24-25)13-4-2-11(20)6-15(13)22/h1-6,8-9,16H,7H2/t16-,18-/m1/s1 |
Clave InChI |
ISQDVMUTSRLLQF-SJLPKXTDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2C(OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


